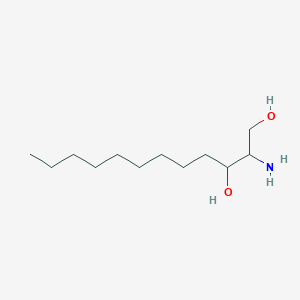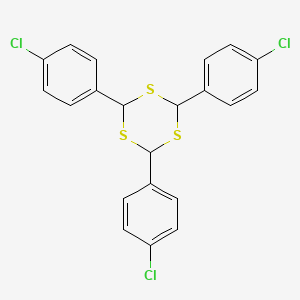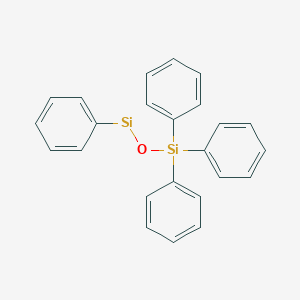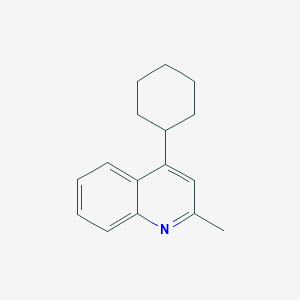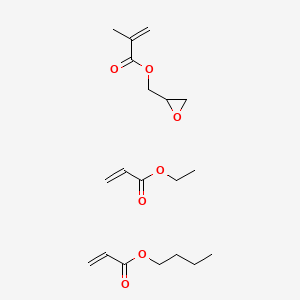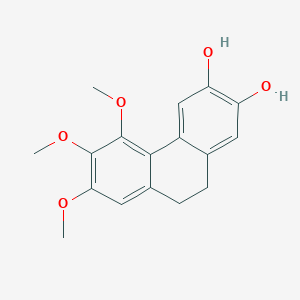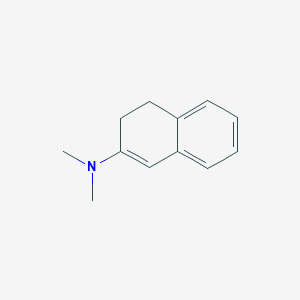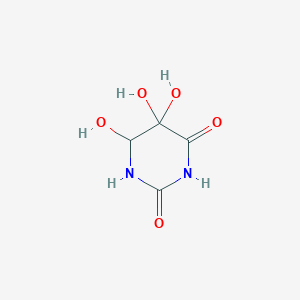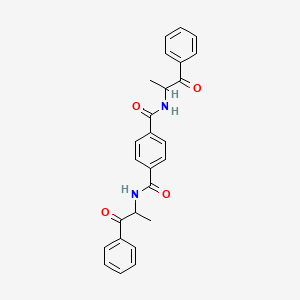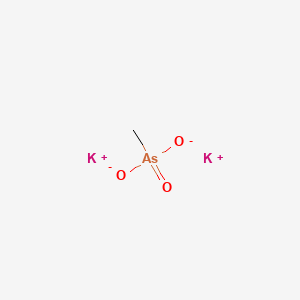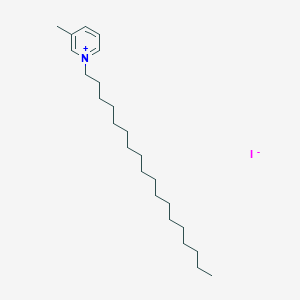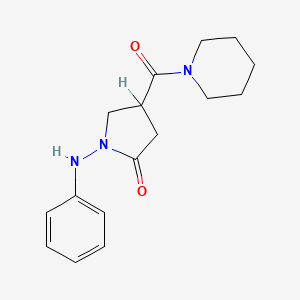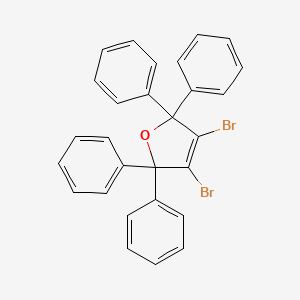
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms and four phenyl groups attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol with bromine. The reaction proceeds through the formation of a mono-deprotonated acetylenic diol, followed by hydrolysis and addition of bromine to yield a dibromo-substituted secondary product. Finally, dehydration and ring closure result in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The dihydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as conducting polymers.
Mécanisme D'action
The mechanism by which 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and phenyl groups play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. The exact mechanism can vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Used in organic electronics and photocatalytic applications.
2,3-Dibromonaphthalene: Employed as a host for fluorescent polycyclic aromatic hydrocarbons and in organic electronics.
5,5-Dibromo-2,25,2-terthiophene: Utilized in the synthesis of conducting polymers.
Uniqueness
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is unique due to its specific structure, which includes a dihydrofuran ring with two bromine atoms and four phenyl groups. This structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
36992-21-9 |
|---|---|
Formule moléculaire |
C28H20Br2O |
Poids moléculaire |
532.3 g/mol |
Nom IUPAC |
3,4-dibromo-2,2,5,5-tetraphenylfuran |
InChI |
InChI=1S/C28H20Br2O/c29-25-26(30)28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)31-27(25,21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
JHVVCWXKHRLARQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=C(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



